Bicyclo[3.2.0]heptane-6-carbaldehyde

Conformational Analysis Medicinal Chemistry Molecular Design

Bicyclo[3.2.0]heptane-6-carbaldehyde is a saturated bicyclic aldehyde with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. It features a fused cyclopentane and cyclobutane ring system with the aldehyde functionality at the 6-position.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Cat. No. B15241783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]heptane-6-carbaldehyde
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2CC(C2C1)C=O
InChIInChI=1S/C8H12O/c9-5-7-4-6-2-1-3-8(6)7/h5-8H,1-4H2
InChIKeyYYHPJAXFEADCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.2.0]heptane-6-carbaldehyde: A Conformationally Constrained Bicyclic Aldehyde Scaffold for Rigid Molecular Design


Bicyclo[3.2.0]heptane-6-carbaldehyde is a saturated bicyclic aldehyde with the molecular formula C8H12O and a molecular weight of 124.18 g/mol [1]. It features a fused cyclopentane and cyclobutane ring system with the aldehyde functionality at the 6-position. Its core bicyclo[3.2.0]heptane structure has been documented to possess a strong intrinsic preference for adopting a boat-like conformation, a property that can be leveraged for the spatial fixation of pharmacophoric groups [2]. This compound is typically offered for research purposes at a purity of 95% [1].

Why Bicyclo[3.2.0]heptane-6-carbaldehyde Cannot Be Substituted with Common Bicyclic Aldehyde Analogs


Generic substitution among bicyclic aldehydes of similar molecular weight, such as bicyclo[2.2.1]heptane-2-carbaldehyde, is often not viable due to profound differences in three-dimensional structure and conformational behavior. While basic computed physicochemical properties like XLogP3 (1.7) and Topological Polar Surface Area (17.1 Ų) appear identical between these two isomers [1][2], the core bicyclo[3.2.0]heptane system exhibits a distinct and robust preference for a boat-like conformation that is largely unaffected by substitution patterns [3]. This intrinsic conformational locking can be critical for applications requiring precise spatial orientation of functional groups and is not a feature of the more rigid norbornane (bicyclo[2.2.1]heptane) scaffold. The following quantitative evidence details where and why this specific scaffold provides a verifiable advantage over its closest analogs.

Bicyclo[3.2.0]heptane-6-carbaldehyde: Quantified Differentiators Against Common Analogs and Alternatives


Core Conformational Preference: Boat-Like vs. Rigid Cage Scaffolds

X-ray crystallography and computational studies confirm that the bicyclo[3.2.0]heptane core strongly favors a boat-like conformation, a property that is robustly maintained despite various substitution patterns [1]. This is in contrast to other bicyclic systems like bicyclo[2.2.1]heptane, which is known for its highly rigid, cage-like structure. The boat conformation of the bicyclo[3.2.0]heptane system can be exploited for the spatial and directional fixation of pharmacophoric groups in a manner distinct from other cores [1].

Conformational Analysis Medicinal Chemistry Molecular Design Scaffold Hopping

Commercial Procurement and Availability: Cost vs. Scaffold Rarity

The commercial price of Bicyclo[3.2.0]heptane-6-carbaldehyde is substantially higher than its isomeric analog bicyclo[2.2.1]heptane-2-carbaldehyde, reflecting its status as a less common and more specialized scaffold. While both compounds are offered at a research-grade purity of 95%, the cost for a 5g quantity of the target compound is approximately $7539 [1], compared to approximately $935 for the same quantity of the bicyclo[2.2.1]heptane analog .

Procurement Chemical Sourcing Medicinal Chemistry Building Blocks

Potential Application in Natural Product Synthesis: A Scaffold Found in Bioactive Molecules

The bicyclo[3.2.0]heptane skeleton is a recognized substructure in a variety of natural products exhibiting diverse biological activities . It serves as a core motif in molecules like clavaldehyde [1], the marine sesquiterpenoid raikovenal [2], and has been used as a key intermediate in new synthetic routes to prostaglandins [3]. While other bicyclic aldehydes may also be synthetic intermediates, the specific 6-carbaldehyde derivative provides a direct functional handle onto this privileged scaffold.

Natural Product Synthesis Organic Synthesis Prostaglandin Marine Sesquiterpenoid

Optimal Application Scenarios for Procuring Bicyclo[3.2.0]heptane-6-carbaldehyde Based on Empirical Evidence


Design of Conformationally Locked Pharmacophores for Drug Discovery

This compound is best utilized as a core scaffold for projects requiring the precise spatial and directional fixation of pharmacophoric groups. Its intrinsic preference for a boat-like conformation, as documented by X-ray crystallography, provides a unique 3D architecture for molecular design that is distinct from the rigid cage of bicyclo[2.2.1]heptane [1]. It is an ideal choice for scaffold hopping or for exploring novel conformational space around a central pharmacophore.

Total Synthesis of Natural Products with a Bicyclo[3.2.0]heptane Core

Bicyclo[3.2.0]heptane-6-carbaldehyde is a strategic starting material or late-stage intermediate for the synthesis of complex natural products containing this specific bicyclic motif. Literature precedents demonstrate the utility of this scaffold in synthesizing targets such as raikovenal and prostaglandin intermediates [2][3]. Its procurement is justified in projects where the specific endo/exo-stereochemistry and reactivity of the [3.2.0] ring system are critical for the target's synthesis.

Development of Novel Materials with Specific Conformational Requirements

The defined boat-like conformation of the bicyclo[3.2.0]heptane core, which is robust to substitution [1], can be leveraged in materials science to create polymers, liquid crystals, or molecular machines with predictable and stable three-dimensional structures. The aldehyde group provides a versatile reactive handle for incorporation into larger molecular architectures, enabling the design of materials where a specific, non-planar geometry is a functional requirement.

Specialized Organic Synthesis Requiring a Strained Bicyclic Aldehyde

For synthetic chemists requiring a strained bicyclic aldehyde with a specific substitution pattern, bicyclo[3.2.0]heptane-6-carbaldehyde offers a unique reactivity profile. Its higher cost relative to the bicyclo[2.2.1]heptane analog (approximately 8x more expensive per 5g) [4] is a key procurement consideration. Its use is therefore best justified in cases where the specific reactivity conferred by the [3.2.0] ring junction is essential to the synthetic plan and cannot be replicated by the more common and less expensive norbornane-based aldehydes.

Technical Documentation Hub

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